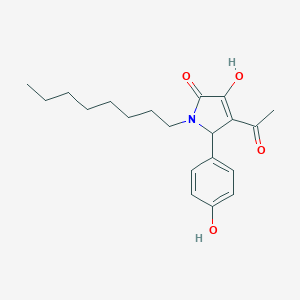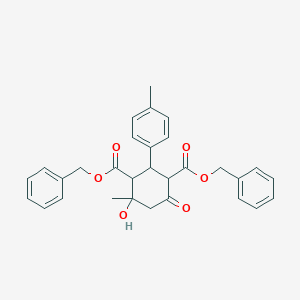
3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one, also known as THFA, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. THFA is a highly stable and biologically active molecule that has been shown to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival. In addition, 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer activity, 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to improve glucose metabolism and insulin sensitivity in animal models.
実験室実験の利点と制限
One of the main advantages of using 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its high stability and biocompatibility. 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is highly soluble in water and can be easily administered to cells and animals. However, one of the main limitations of using 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its high cost and limited availability.
将来の方向性
There are several future directions for research on 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one. One area of research is the development of more efficient and cost-effective synthesis methods for 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one. Another area of research is the identification of new molecular targets and signaling pathways that are involved in the anti-cancer activity of 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one. In addition, further studies are needed to determine the safety and efficacy of 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in human clinical trials.
合成法
The synthesis of 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that requires the use of specialized equipment and reagents. The first step in the synthesis of 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenyl chloride. This intermediate is then reacted with tetrahydro-2-furanmethanol to form a furan ring. The next step involves the reaction of the furan intermediate with 2-thiophenylacetic acid to form the final product, 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one.
科学的研究の応用
3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in scientific research. One of the most promising applications of 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is in the field of cancer research. 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit potent anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. In addition, 3-hydroxy-1-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the growth and metastasis of tumors in animal models.
特性
分子式 |
C18H17NO4S2 |
|---|---|
分子量 |
375.5 g/mol |
IUPAC名 |
4-hydroxy-1-(oxolan-2-ylmethyl)-3-(thiophene-2-carbonyl)-2-thiophen-2-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H17NO4S2/c20-16(13-6-3-9-25-13)14-15(12-5-2-8-24-12)19(18(22)17(14)21)10-11-4-1-7-23-11/h2-3,5-6,8-9,11,15,21H,1,4,7,10H2 |
InChIキー |
ARUASAPCMDUTAY-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CS4 |
正規SMILES |
C1CC(OC1)CN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




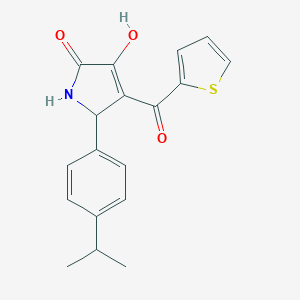
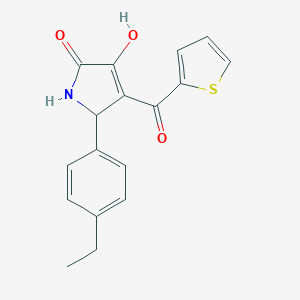


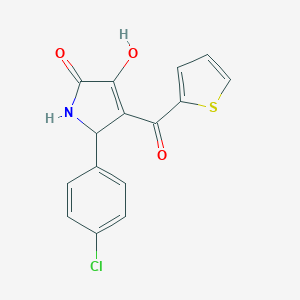


![5-(4-bromophenyl)-4-(2-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282339.png)
![5-(4-bromophenyl)-3-methyl-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282341.png)


